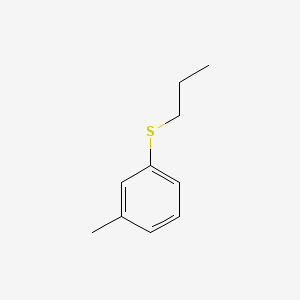

Propyl m-tolylsulfide

Description

Significance and Role of Aryl Thioethers in Modern Organic Synthesis

Aryl thioethers, also referred to as aryl sulfides, represent a critical structural motif found in a wide array of pharmaceuticals, agrochemicals, and advanced organic materials. pmarketresearch.com Their prevalence is due to the unique chemical properties conferred by the sulfur linkage, which can influence a molecule's stability, conformation, and biological activity. In the pharmaceutical sector, the thioether moiety is integral to various drugs, including certain antibiotics and anti-inflammatory agents. pmarketresearch.comdoshisha.ac.jp For instance, derivatives of the parent compound, thioanisole (B89551), are key intermediates in the synthesis of fungicides and herbicides, addressing the global need for enhanced agricultural productivity. pmarketresearch.com

Beyond their presence in final products, aryl thioethers play a pivotal role as versatile intermediates and reagents in organic synthesis. A significant area of modern chemical research involves the formation of the carbon-sulfur (C–S) bond, and numerous innovative methods are continuously being developed. acs.org Furthermore, the thioether group itself can act as a directing group in transition-metal-catalyzed reactions. This strategy allows for the selective functionalization of C-H bonds at positions on the aromatic ring that would otherwise be difficult to access, providing an efficient pathway to complex molecular architectures. doshisha.ac.jptechnologynetworks.com

Overview of Research Trajectories for Propyl m-tolylsulfide and Related Structures

This compound, a specific aryl thioether, and its structural isomers and derivatives are subjects of focused research, particularly in the development of novel synthetic methodologies.

Table 1: Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 24767-95-1 | molaid.com |

| Molecular Formula | C₁₀H₁₄S | molaid.com |

| Molecular Weight | 166.287 g/mol | molaid.com |

A significant research trajectory for compounds like this compound involves their synthesis through innovative cross-coupling reactions. One such advanced method is the nickel-catalyzed aryl exchange reaction. Research led by the group of Junichiro Yamaguchi has demonstrated that the aryl group of an aromatic ester can be exchanged with a thioether, such as a propyl sulfide (B99878). acs.orgresearchgate.netelsevierpure.com This type of reaction is valuable because it avoids the use of traditionally foul-smelling and toxic thiols. researchgate.net The Ni-catalyzed approach allows for the cleavage and formation of aryl-S bonds, enabling the synthesis of a diverse range of aryl sulfides from various aryl electrophiles, including aromatic esters and arenol (B1447636) derivatives. acs.orgresearchgate.net

Research into related thioanisole derivatives is also expanding into new areas of catalysis and materials science. For example, recent studies have shown that thioanisole derivatives can be used in photocatalytic reactions. doshisha.ac.jptechnologynetworks.com Under blue light irradiation and with titanium dioxide as a photocatalyst, these compounds react to form complex heterocyclic structures, which are highly sought after in medicinal chemistry. doshisha.ac.jptechnologynetworks.com Other research avenues explore the asymmetric oxidation of thioanisole derivatives to produce chiral sulfoxides, which are important building blocks in asymmetric synthesis. sioc-journal.cn These research directions underscore the ongoing importance of simple thioethers like this compound as platforms for discovering new chemical reactivity and building valuable molecules.

Table 2: Compound Names Mentioned in this Article

| Compound Name |

|---|

| This compound |

| Thioanisole |

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-3-propylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14S/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SPCYGDGCRULHKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC=CC(=C1)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Propyl M Tolylsulfide and Analogous Sulfides

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful and versatile tools for constructing C–S bonds, providing routes to aryl sulfides from readily available starting materials. Nickel, palladium, and platinum complexes have been prominently featured in the development of these synthetic protocols.

Nickel catalysis has emerged as a significant method for synthesizing aryl sulfides, particularly through aryl exchange reactions that avoid the use of odorous and toxic thiols. bohrium.comorganic-chemistry.org A notable strategy involves a nickel-catalyzed aryl exchange between an aryl sulfide (B99878) and various aryl electrophiles, such as aromatic esters, arenol (B1447636) derivatives, or aryl halides. bohrium.comchemrxiv.org This transformation is facilitated by a Ni/dcypt (dcypt = 1,2-bis(dicyclohexylphosphino)ethane) catalyst system, which is capable of both cleaving and forming aryl-S bonds. organic-chemistry.orgchemrxiv.org

The mechanism involves the simultaneous oxidative addition of both the aryl sulfide and the aryl electrophile (e.g., an aromatic ester) to the Ni(0) complex. chemrxiv.orgacs.org This is followed by a ligand exchange between the generated aryl–Ni–SR and aryl–Ni–OAr species, ultimately leading to the formation of the desired aryl-exchanged sulfide product. chemrxiv.orgacs.org The use of additives like zinc (Zn) and zinc acetate (B1210297) (Zn(OAc)₂) can be crucial for improving reaction yields. acs.orgresearchgate.net For instance, the reaction between a tolyl sulfide and a phenyl ester can be optimized to produce the corresponding phenyl sulfide. researchgate.net This methodology provides a conceptual framework for synthesizing propyl m-tolylsulfide by reacting an appropriate propyl sulfide precursor with a tolyl electrophile under nickel catalysis.

Table 1: Nickel-Catalyzed Aryl Exchange Reaction Conditions A conceptual summary based on findings from related systems.

| Parameter | Condition | Source(s) |

| Catalyst | Ni(OAc)₂ / dcypt | organic-chemistry.orgresearchgate.net |

| Sulfide Source | 2-Pyridyl sulfide | organic-chemistry.orgchemrxiv.org |

| Aryl Electrophile | Aromatic esters, Aryl halides | bohrium.comchemrxiv.org |

| Additives | Zn, Zn(OAc)₂ | acs.orgresearchgate.net |

| Solvent | Toluene | acs.org |

| Temperature | 150 °C | acs.org |

Palladium catalysis is a cornerstone of C–S bond formation. One-pot domino reactions using palladium catalysts have been developed to synthesize symmetrical and unsymmetrical thioethers. A notable method employs thiourea (B124793) as an inexpensive and easy-to-handle dihydrosulfide surrogate, which reacts with aryl halides in the presence of a palladium catalyst system. acs.org The optimal system often consists of tris(dibenzylideneacetone)dipalladium(0) (B46781) ([Pd₂(dba)₃]) as the palladium source, a ligand such as Triphos, and a base like cesium carbonate. acs.org This approach is effective for a range of aryl iodides and bromides, including sterically hindered substrates. acs.org

Furthermore, palladium-catalyzed protocols have been developed for the stereoselective synthesis of highly functionalized allylic thioethers from vinyl cyclic carbonate substrates and thiophenols. acs.org These reactions, often using a Pd(dba)₂ catalyst with a phosphine (B1218219) ligand like DPEPhos, exhibit high (Z)-selectivity and proceed in good yields. acs.org More recent advancements include palladium-catalyzed intermolecular transthioetherification, allowing for the exchange of thioether groups between aryl halides and various thioethers or thioesters, broadening the synthetic utility. rsc.orgrsc.org

While palladium is primarily used for C-S bond formation, platinum complexes are also relevant in thioether chemistry. Platinum reagents can mediate the cleavage of specific protecting groups to activate drugs, but they also form stable coordination complexes with thioether sulfur atoms. nih.govacs.org The interaction between platinum(II) complexes and sulfur-containing biomolecules like methionine is well-studied, revealing that platinum-thioether bonds can be reversible in the presence of other nucleophiles like guanine. acs.orgacs.org This highlights the dynamic nature of platinum-sulfur interactions, which is a key consideration in designing platinum-mediated transformations. utwente.nl

Functional Group Transformations and Derivatization Strategies

Once the sulfide core, such as this compound, is synthesized, it can undergo further transformations. The most common derivatization is the oxidation of the sulfur atom to form the corresponding sulfoxide (B87167) or sulfone, which are valuable compounds in their own right.

The selective oxidation of a sulfide to either a sulfoxide or a sulfone is a fundamental transformation in organic synthesis. Achieving this selectivity can be challenging, as over-oxidation to the sulfone is often a competing process. jchemrev.com A variety of reagents and catalytic systems have been developed to control this reaction.

A practical and mild method utilizes N-fluorobenzenesulfonimide (NFSI) as the oxidant with water as a green solvent. rsc.org By simply varying the amount of NFSI, one can selectively produce either the sulfoxide or the sulfone. rsc.org Another approach employs metal-based tungstates, such as α-Ag₂WO₄ and NiWO₄, as efficient and selective catalysts for the oxidation of sulfides to sulfones in the dark, tolerating a broad range of functional groups. cdmf.org.br

Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used with a catalyst. organic-chemistry.org Systems like tantalum carbide or niobium carbide can catalyze the oxidation of sulfides with 30% H₂O₂, yielding sulfoxides or sulfones, respectively. organic-chemistry.org Other effective catalysts for H₂O₂-mediated oxidation include scandium triflate (Sc(OTf)₃) and recyclable silica-based tungstate (B81510) catalysts. organic-chemistry.org For reactions requiring different conditions, n-butyltriphenylphosphonium dichromate in the presence of aluminum chloride has been shown to efficiently oxidize a wide variety of sulfides to their corresponding sulfoxides or sulfones with high yields. tandfonline.com

Table 2: Selected Methods for the Oxidation of Sulfides

| Oxidant/Catalyst System | Product | Key Features | Source(s) |

| N-Fluorobenzenesulfonimide (NFSI) | Sulfoxide or Sulfone | Controllable by oxidant loading; uses water as solvent. | rsc.org |

| α-Ag₂WO₄ or NiWO₄ / H₂O₂ | Sulfone | High selectivity and yield under mild, dark conditions. | cdmf.org.br |

| Tantalum Carbide / H₂O₂ | Sulfoxide | High yield; catalyst is recoverable and reusable. | organic-chemistry.org |

| Niobium Carbide / H₂O₂ | Sulfone | Efficiently affords sulfones; catalyst is reusable. | organic-chemistry.org |

| (BuⁿPPh₃)₂Cr₂O₇ / AlCl₃ | Sulfoxide or Sulfone | High yields; effective under microwave irradiation. | tandfonline.com |

This compound is a prochiral molecule, meaning the sulfur atom is a prochiral center. Its oxidation can lead to a racemic mixture of two enantiomeric sulfoxides. The asymmetric oxidation of prochiral sulfides to produce enantiomerically enriched sulfoxides is a significant area of research, as chiral sulfoxides are important building blocks in organic synthesis and key components of some pharmaceuticals. rsc.org

Both biocatalytic and chemical methods have been developed for this purpose. Biocatalysis using whole-cell systems or isolated enzymes offers a green and highly selective approach. For example, the actinobacterium Streptomyces glaucescens GLA.0 has been used for the stereoselective oxidation of phenyl methyl sulfide to the corresponding sulfoxide with minimal over-oxidation to the sulfone. rsc.org Flavin-containing monooxygenases (FMOs) are enzymes that catalyze the oxidation of various sulfides. nih.gov Studies on a homologous series of alkyl p-tolyl sulfides, including propyl p-tolyl sulfide, have shown that different FMO isozymes exhibit distinct stereoselectivities. nih.govpsu.edu For instance, purified rabbit liver FMO1 produces the (R)-sulfoxide from n-alkyl p-tolyl sulfides with high stereoselectivity (>90%). nih.gov

Chemical catalysis often employs a chiral catalyst, typically a metal complex with a chiral ligand. tandfonline.com Chiral Salen-Mn(III) complexes have been shown to be effective catalysts for the asymmetric sulfoxidation of prochiral sulfides. koreascience.kr Similarly, titanium complexes modified with chiral ligands, such as diethyl tartrate (DET), have been successfully used. researchgate.net This approach, often referred to as the Kagan-Modena oxidation, is particularly effective for synthesizing chiral aryl methyl sulfoxides. researchgate.net

Table 3: Examples of Stereoselective Sulfoxidation of Alkyl Aryl Sulfides

| Catalyst/Method | Substrate | Product Configuration | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Source(s) |

| Rabbit Liver FMO1 | n-Alkyl p-Tolyl Sulfides | (R)-sulfoxide | >90% ee | nih.gov |

| Rabbit Lung FMO | Isopropyl p-tolyl sulfide | (R)-sulfoxide | 40% ee | psu.edu |

| Streptomyces glaucescens | Phenyl Methyl Sulfide | Not specified | High selectivity reported | rsc.org |

| Chiral Salen-Mn(III) Complex | Thioanisole (B89551) | (R)-sulfoxide | Up to 96% ee | koreascience.kr |

| Ti(O-i-Pr)₄ / (R,R)-DET / H₂O | Methyl p-tolyl sulfide | (R)-sulfoxide | 89% ee | researchgate.net |

Propargylic thioethers are versatile synthetic intermediates that can serve as precursors to a variety of sulfur-containing molecules, including analogs of this compound. rsc.org These compounds can be synthesized through the reaction of propargylic alcohols with thiols. acs.org A simple and efficient method uses p-toluenesulfonic acid (PTSA) as a catalyst for the reaction between tertiary propargylic alcohols and thiophenols to generate S-aryl propargyl thioethers. acs.org Another approach involves reacting 1-(α-aminoalkyl)benzotriazoles or α-(benzotriazolyl)alkyl ethers with sodium dialkynyldiethylaluminates to produce propargylic amines and ethers, respectively, which demonstrates the versatility of using activated precursors. acs.org

Once formed, propargylic thioethers can undergo unique transformations. For example, upon activation with an electrophilic reagent like N-iodosuccinimide (NIS), they can undergo a 1,2-sulfur migration to produce highly substituted 1-halo-2-thio-1,3-dienes. rsc.orgrsc.orgnih.gov This reaction proceeds with high regio- and diastereoselectivity, providing access to complex molecular architectures from relatively simple starting materials. rsc.orgrsc.org This reactivity highlights the potential of propargylic thioethers as precursors for building molecular complexity around a thioether core.

Green Chemistry Approaches in Thioether Synthesis

The development of synthetic methodologies for thioethers has increasingly focused on aligning with the principles of green chemistry. These approaches aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, using renewable resources, and improving energy efficiency. Key areas of innovation include the use of alternative solvents, catalyst-free and solvent-free conditions, energy-efficient technologies, and the development of recyclable catalytic systems.

A significant focus in green thioether synthesis is the replacement of volatile and often toxic organic solvents with more environmentally benign alternatives. acsgcipr.org Deep Eutectic Solvents (DESs), for instance, are gaining attention as non-polluting, biodegradable, and readily available media. researchgate.net One study reported the use of a choline (B1196258) chloride:urea DES as a catalyst for the synthesis of thioethers from electron-deficient aryl halides and thiols, achieving high yields of 88-98%. researchgate.net Similarly, Polyethylene Glycol (PEG) has been employed as a green and reusable solvent for the synthesis of both symmetric and asymmetric diaryl sulfides using elemental sulfur (S8) and a magnetically separable copper ferrite (B1171679) nanocatalyst. researchgate.netnanomaterchem.com Other research has explored the efficacy of bio-based solvents like cyclopentyl methyl ether (CPME) and even supercritical carbon dioxide (CO2) as reaction media. nih.gov

To further minimize waste, solvent-free and catalyst-free reaction conditions have been developed. A notable example is the direct synthesis of allylic thioethers from allylic alcohols and thiols using microwave irradiation without any solvent or catalyst, affording products in good to excellent yields. tandfonline.com Another approach involves using a recyclable, amorphous solid silica-alumina acid catalyst for the S-alkylation of alcohols with thiols under solvent-free conditions, with yields reaching up to 99%. nih.gov

The use of less hazardous reagents is another cornerstone of green thioether synthesis. Traditional methods often rely on volatile and malodorous thiols. To circumvent this, odorless and more stable thiol surrogates have been introduced. acsgcipr.orgmdpi.com Xanthates (ROCS2K) have been successfully used as thiol-free reagents for the synthesis of dialkyl and alkyl aryl thioethers under transition-metal-free and base-free conditions. mdpi.com In a photochemical approach, tetramethylthiourea (B1220291) serves as a simple sulfur source for producing aryl alkyl thioethers from inexpensive alcohols and aryl chlorides under mild, organocatalytic conditions. acs.orgnih.gov Bunte salts (S-alkyl, S-aryl, and S-vinyl thiosulfates) also provide a stable and less odorous alternative to thiols for reaction with Grignard reagents. organic-chemistry.org

Energy efficiency is being addressed through methods like photocatalysis and electrosynthesis. Visible-light mediated synthesis, often employing organocatalysts like Eosin Y, allows for C-S bond formation under mild conditions, avoiding the high temperatures and explosive intermediates associated with some traditional methods. researchgate.netrsc.org This has been applied to the reaction of arenediazonium salts with disulfides. rsc.org Electrosynthesis represents another frontier, using electrons as "traceless" reagents to replace costly and toxic chemical oxidants. thieme-connect.comresearchgate.net This technique has been applied to the oxidation of thioethers to sulfoxides and sulfones, where selectivity is controlled simply by the applied potential in a continuous-flow microreactor, using water as the oxygen source. rsc.org

Finally, the development of recyclable catalysts is crucial for sustainable synthesis. Copper-based catalysts, which are more economical than precious metal catalysts, have been designed for easy separation and reuse. For example, a CuCl2/DMEDA system, where N,N'-dimethylethane-1,2-diamine (DMEDA) acts as a ligand, base, and solvent, was found to be recyclable for at least five cycles without significant loss of activity. organic-chemistry.org Magnetic nanoparticles, such as copper ferrite (CuFe2O4), have also been used as catalysts that can be easily recovered from the reaction mixture with an external magnet and reused multiple times. researchgate.netnanomaterchem.com Solid acid catalysts like NAFION® have also demonstrated recyclability in the dehydrative thioetherification of alcohols and thiols. researchgate.net These innovations collectively contribute to making thioether synthesis more sustainable and environmentally responsible.

Table 1: Comparison of Green Solvents in Thioether Synthesis

This table provides an overview of various green solvents and solvent-free systems used in the synthesis of thioethers, detailing the reaction types and reported outcomes.

| Solvent System | Reactants | Catalyst/Conditions | Yield | Reference |

| Choline Chloride:Urea (DES) | Electron-deficient aryl halides, thiols | Catalyst-free, organic solvent-free | 88-98% | researchgate.net |

| Polyethylene Glycol (PEG-400) | Aryl halides, elemental sulfur (S8) | CuFe2O4 magnetic nanoparticles | Good to high | nanomaterchem.com |

| Cyclopentyl methyl ether (CPME) | β-ketoester, thiol | Cinchonine | 87% conversion | nih.gov |

| Water | Alkenes, thiols | Additive-free, room temperature | High | organic-chemistry.org |

| Solvent-Free | Allylic alcohols, thiols | Microwave irradiation, catalyst-free | Good to excellent | tandfonline.com |

| Solvent-Free | Alcohols, thiols | Silica (B1680970) alumina (B75360) solid acid | Up to 99% | nih.gov |

Table 2: Overview of Energy-Efficient Methodologies for Thioether Synthesis

This table summarizes modern energy-efficient techniques for forming C-S bonds, highlighting the conditions and advantages of each approach.

| Methodology | Reactants | Catalyst/Conditions | Key Advantage | Reference |

| Microwave Irradiation | Allylic alcohols, thiols | Solvent-free, catalyst-free | Rapid, efficient, clean | tandfonline.com |

| Visible-Light Photocatalysis | Arenediazonium salts, disulfides | Eosin Y (organocatalyst) | Mild conditions, avoids explosive intermediates | rsc.org |

| Visible-Light Photocatalysis | Aryl chlorides, alcohols | Indole thiolate organocatalyst, tetramethylthiourea as sulfur source | Thiol-free, uses inexpensive starting materials | acs.orgnih.gov |

| Electrosynthesis | Thioethers, water | Continuous-flow microreactor | Replaces chemical oxidants, selectivity controlled by voltage | rsc.org |

| Electrosynthesis | Cinnamic acids, NH4SCN | Undivided cell, constant current | Replaces costly catalysts and toxic oxidants | researchgate.net |

Table 3: Recyclable Catalysts in Green Thioether Synthesis

This table details various recyclable catalysts employed in green synthetic routes to thioethers, focusing on their composition, application, and reusability.

| Catalyst | Reaction Type | Reusability | Reference |

| CuCl2/DMEDA | Coupling of iodobenzenes and benzenethiols | Recyclable for at least 5 cycles | organic-chemistry.org |

| CuFe2O4 Magnetic Nanoparticles | Coupling of aryl halides with elemental sulfur (S8) | Reusable for 5 cycles without significant loss of activity | nanomaterchem.com |

| NiFe2O4 Magnetic Nanoparticles | Cross-coupling of phenolic esters with S8 | Reusable heterogeneous nanocatalyst | researchgate.net |

| NAFION® | Dehydrative coupling of alcohols and thiols | Recyclable superacid catalyst | researchgate.net |

| Silica Alumina | S-alkylation of alcohols with thiols | Solid acid catalyst | nih.gov |

Elucidation of Reaction Mechanisms and Kinetics in Propyl M Tolylsulfide Chemistry

Mechanistic Pathways of Catalytic Thioether Synthesis

The formation of the carbon-sulfur bond in aryl sulfides like propyl m-tolylsulfide is a cornerstone of synthetic organic chemistry. Nickel-catalyzed cross-coupling reactions have emerged as a powerful tool for this purpose, offering efficient and versatile routes to these important compounds.

Nickel-Catalyzed Carbon-Sulfur Bond Formation Mechanisms

Nickel-catalyzed reactions for the synthesis of aryl thioethers, including this compound, can proceed through various mechanistic pathways depending on the specific catalyst system and reactants. A common pathway involves a Ni(0)/Ni(II) catalytic cycle. nih.gov This cycle is initiated by the oxidative addition of an aryl halide or another electrophile to a Ni(0) complex. The resulting Ni(II) intermediate then undergoes transmetalation with a sulfur nucleophile, such as a thiolate, followed by reductive elimination to yield the aryl sulfide (B99878) and regenerate the Ni(0) catalyst. The choice of ligands, such as 1,2-bis(dicyclohexylphosphino)ethane (B1585223) (dcype), is crucial in promoting these steps and ensuring high catalytic efficiency. nih.govacs.org

In some cases, a Ni(I)/Ni(III) catalytic cycle may be operative. acs.org Mechanistic investigations suggest that the reaction can be initiated by a single-electron transfer (SET) process, leading to the formation of radical intermediates. researchgate.net For instance, a novel thiolation method utilizing a Ni-catalyzed cross-coupling reaction between disulfides and various bromides under mechanochemical conditions proposes a catalytic cycle involving multiple nickel oxidation states. rsc.org This highlights the diverse mechanistic landscape of nickel catalysis in C-S bond formation.

Recent research has also explored the use of less traditional sulfur sources. For example, a nickel-catalyzed aryl exchange reaction between aryl sulfides and aryl electrophiles has been developed, using 2-pyridyl sulfide as a sulfide donor to avoid the use of odorous thiols. chemrxiv.org Mechanistic studies of this system revealed that the Ni/dcypt catalyst can simultaneously undergo oxidative additions of both the aryl sulfide and the aryl electrophile. chemrxiv.org This is followed by a ligand exchange between the generated aryl-Ni-SR and aryl-Ni-OAr species, ultimately leading to the formation of the desired aryl sulfide. chemrxiv.org

The versatility of nickel catalysis is further demonstrated by its application in aqueous surfactant solutions, providing a greener alternative to traditional organic solvents. nih.gov While the catalytic behavior of nickel can be less defined than that of palladium, which often follows a strict Pd(0)/Pd(II) pathway, numerous effective nickel-catalyzed C-S coupling methods have been developed. nih.gov

Oxidative Transformations of this compound and Related Aryl Sulfides

The sulfur atom in this compound is susceptible to oxidation, leading to the formation of sulfoxides and sulfones. The mechanisms of these transformations are influenced by the nature of the oxidant and the reaction conditions.

Kinetic and Thermodynamic Analyses of Peracid Oxidations

The oxidation of aryl sulfides with peracids is a well-studied reaction. Kinetic analyses have shown that the reaction is typically first-order in both the sulfide and the peracid. The mechanism involves the nucleophilic attack of the sulfur atom on the electrophilic peroxide oxygen of the peracid. ufl.edu This is supported by structure-reactivity correlations, which show a negative reaction constant (ρ value), indicating the development of a positive charge on the sulfur atom in the transition state. rsc.org The oxidation of sulfides to sulfoxides is generally much faster than the subsequent oxidation of the sulfoxide (B87167) to the sulfone. ufl.edu Solvent effects also play a significant role, with the rate of oxidation being influenced by the hydrogen bond donor capacity and electron-pair donicity of the solvent. nih.gov

| Sulfide | Oxidant | Solvent | Rate Constant (k) | Reference |

|---|---|---|---|---|

| Methyl p-tolyl sulfide | m-CPBA | CH2Cl2 | - | nih.gov |

| Methyl 4-nitrophenyl sulfide | Dimethyldioxirane | Acetone | - | nih.gov |

| Diphenyl sulfide | N-chlorosuccinimide | Acetonitrile-water | - | rsc.org |

Photoinduced Electron Transfer and Sulfur Radical Cation Intermediates

Photoinduced electron transfer (PET) reactions provide an alternative pathway for the oxidation of aryl sulfides. In the presence of a photosensitizer, such as 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430), aryl sulfides can be oxidized to their corresponding sulfoxides. koreascience.kr This process involves the formation of a sulfide radical cation as a key intermediate. koreascience.krresearchgate.net This radical cation can then undergo further reactions, including reaction with oxygen to form the sulfoxide or C-S bond cleavage. koreascience.kr The competition between these pathways is influenced by the structure of the sulfide and the reaction conditions. nih.gov Laser flash photolysis studies have provided direct spectroscopic evidence for the formation of these sulfur radical cation intermediates. researchgate.net

Enzymatic Sulfoxidation Mechanisms and Stereochemical Control

Enzymes, particularly monooxygenases, offer a highly selective and environmentally friendly approach to the oxidation of aryl sulfides. Flavin-containing monooxygenases (FMOs) and cytochrome P450 monooxygenases are known to catalyze the sulfoxidation of compounds like propyl p-tolylsulfide. nih.govmdpi.com These enzymatic reactions often exhibit high stereoselectivity, producing one enantiomer of the sulfoxide in excess. nih.govliverpool.ac.uk The stereochemical outcome is dependent on the specific enzyme used, the structure of the substrate, and the reaction conditions such as pH. nih.gov For instance, at pH 8.5, rabbit lung FMO catalyzed the oxidation of a series of alkyl p-tolyl sulfides with varying degrees of (R)-(+)-stereochemistry depending on the alkyl substituent. nih.gov

The mechanism of enzymatic sulfoxidation is believed to involve the activation of molecular oxygen by the enzyme's cofactor (e.g., flavin or heme). The activated oxygen species then attacks the sulfur atom of the sulfide, leading to the formation of the sulfoxide. The high stereoselectivity is attributed to the specific binding of the substrate within the enzyme's active site. liverpool.ac.uk

| Substrate | Enzyme | (R)-(+)-Sulfoxide (%) | Reference |

|---|---|---|---|

| Methyl p-tolyl sulfide | Rabbit Lung FMO | >99 | nih.govpsu.edu |

| Ethyl p-tolyl sulfide | Rabbit Lung FMO | 91 | nih.govpsu.edu |

| Propyl p-tolyl sulfide | Rabbit Lung FMO | 85 | nih.govpsu.edu |

| Isopropyl p-tolyl sulfide | Rabbit Lung FMO | 63 | nih.govpsu.edu |

| Methyl p-tolyl sulfide | Mini-pig Liver FMO | 91 | nih.govpsu.edu |

| Ethyl p-tolyl sulfide | Mini-pig Liver FMO | 82 | nih.govpsu.edu |

| Propyl p-tolyl sulfide | Mini-pig Liver FMO | 72 | nih.govpsu.edu |

| Isopropyl p-tolyl sulfide | Mini-pig Liver FMO | 41 | nih.govpsu.edu |

Proton Transfer and Molecular Rearrangement Mechanisms

Aryl sulfides and their derivatives can undergo various rearrangement reactions, often initiated by proton transfer. The Mislow-Braverman-Evans rearrangement is a classic example, involving the acs.orgacs.org-sigmatropic rearrangement of an allylic sulfoxide to an allylic alcohol. Recent studies have shown that aryl sulfoxides can undergo a dearomative version of this rearrangement under basic conditions to afford benzylic alcohols. acs.org Mechanistic investigations, including density functional theory (DFT) calculations, suggest that the key to this transformation is the dearomative tautomerization of the aryl sulfoxide, enabled by the reversible deprotonation of a benzylic C-H bond. acs.org This sets the stage for the subsequent acs.orgacs.org-sigmatropic rearrangement.

In another example, the reaction of in-situ generated benzynes with thioethers leads to the formation of 1,3-zwitterionic intermediates via nucleophilic addition. rhhz.net Subsequent proton transfer can then trigger sigmatropic rearrangements or three-component ring-opening reactions. rhhz.net These examples underscore the importance of proton transfer in initiating complex molecular rearrangements in the chemistry of aryl sulfides.

Catalytic and Biocatalytic Systems for Propyl M Tolylsulfide Transformations

Homogeneous and Heterogeneous Catalysis

Homogeneous and heterogeneous catalysis offer distinct advantages for the transformation of aryl sulfides. While homogeneous catalysts often exhibit high activity and selectivity, heterogeneous systems provide benefits in terms of catalyst separation and reusability.

Metal complexes are widely employed in the catalytic oxidation of sulfides. Titanium, molybdenum, and tungsten complexes have demonstrated significant efficacy in these transformations, particularly in asymmetric sulfoxidation.

Molybdenum Complexes: Molybdenum complexes have also been utilized as catalysts for the sulfoxidation of aryl sulfides. For example, molybdenum(VI) amino triphenolate complexes have been shown to be effective catalysts for the oxidation of sulfides. lidsen.com Although specific conditions for propyl m-tolylsulfide are not detailed, the general catalytic system involves the use of an oxidant like hydrogen peroxide. The catalytic performance of these systems is influenced by the ligand structure and reaction conditions.

Tungsten Complexes: Tungsten-based catalysts are effective for the selective oxidation of sulfides to sulfoxides. Mesoporous tungsten oxide (WO₃) nanoparticles have been used as a photocatalyst for the oxidation of various sulfide (B99878) compounds under visible light. nih.gov This system demonstrates the potential for the selective oxidation of this compound to its corresponding sulfoxide (B87167), avoiding over-oxidation to the sulfone.

Table 1: Performance of Metal-Based Catalytic Systems in the Oxidation of Aryl Sulfides (Analogous Compounds)

| Catalyst System | Substrate | Oxidant | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Titanium/(S,S)-hydrobenzoin | Aryl benzyl (B1604629) sulfides | Hydroperoxides | Good | High | nih.govnih.gov |

| Molybdenum(VI) amino triphenolate | General sulfides | Hydrogen peroxide | High | Not specified | lidsen.com |

| Mesoporous WO₃ (photocatalyst) | Thioanisole (B89551) | Aldehyde/O₂ | >90 | Not applicable | nih.gov |

Ionic liquids (ILs) have emerged as promising green solvents and catalysts in a variety of chemical transformations, including the oxidation of sulfides. Their unique properties, such as low vapor pressure, high thermal stability, and tunable solubility, make them attractive alternatives to conventional volatile organic solvents. In the context of sulfide oxidation, ionic liquids can serve multiple roles: as the reaction medium, as a catalyst, or as a support for a metal catalyst.

The use of metal-ionic liquid catalytic systems has been explored for the selective oxidation of organic sulfides. researchgate.net These systems can facilitate high conversions and selectivities to the desired sulfoxides. For instance, tungsten-containing ionic liquids have been used as recyclable catalysts for the enantioselective oxidation of methyl phenyl sulfide with hydrogen peroxide, achieving high selectivity and enantiomeric excess. researchgate.net The ionic liquid phase can immobilize the catalyst, allowing for easy separation of the product and recycling of the catalyst-IL system. While specific studies on this compound are limited, the general principles suggest that ionic liquid-based systems could offer an efficient and environmentally benign route for its oxidation.

Photocatalysis offers a sustainable approach for chemical transformations, utilizing light energy to drive reactions. In the realm of sulfur compound chemistry, photocatalytic systems have been developed for both the synthesis and oxidation of aryl sulfides.

Visible-light-promoted oxidation of thioethers to sulfoxides has been achieved using photocatalysts like Eosin Y with molecular oxygen from the air as the oxidant. wikipedia.org This method is noted for its good functional group tolerance and high chemoselectivity, providing excellent yields of sulfoxides from a variety of sulfide substrates. Another approach involves the use of 4-nitrophenylacetylene-functionalized Cu₂O crystals to photocatalyze aryl sulfide oxidation, generating aryl sulfoxides with high product yields and selectivity over sulfones. organic-chemistry.org These photocatalytic methods represent a mild and environmentally friendly alternative to traditional oxidation methods and could be readily applied to the transformation of this compound.

The synthesis of aryl sulfides, including this compound, can be achieved through acid-catalyzed thiolation reactions. These methods typically involve the reaction of an aromatic compound with a thiol in the presence of an acid catalyst.

One common approach is the Friedel-Crafts type reaction where an arene reacts with a thiol in the presence of a Lewis or Brønsted acid. For the synthesis of this compound, this could involve the reaction of m-cresol (B1676322) with propanethiol. Solid acid catalysts, such as silica (B1680970) alumina (B75360), have been shown to be effective for the synthesis of thioethers from alcohols and thiols under solvent-free conditions, offering a green alternative to homogeneous acid catalysts. nih.gov The reaction rate is influenced by the electron density of the aromatic ring and the nature of the catalyst. Zeolites are another class of solid acid catalysts that can be employed for the alkylation of aromatic compounds, including thiolation. lidsen.com

Biocatalysis and Enzyme Engineering

Biocatalysis has gained significant attention as a powerful tool for selective and sustainable chemical synthesis. The use of enzymes offers high selectivity, mild reaction conditions, and reduced environmental impact compared to traditional chemical methods.

Dye-decolorizing peroxidases (DyPs) are a family of heme-containing enzymes that have shown remarkable potential in various oxidative transformations, including the asymmetric sulfoxidation of sulfides. rsc.org These enzymes are of particular interest for the synthesis of chiral sulfoxides due to their potential for high enantioselectivity.

Research has demonstrated that through protein engineering, the catalytic activity and stereoselectivity of DyPs can be significantly enhanced. For example, a variant of a DyP from the fungus Auricularia auricula-judae was engineered to be highly stereoselective in the sulfoxidation of methyl-phenyl sulfide and methyl-p-tolyl sulfide, achieving high conversions (95–99%) and up to 99% enantiomeric excess of the (S)-enantiomer. organic-chemistry.org The wild-type enzyme showed no sulfoxidation activity, highlighting the power of enzyme engineering to introduce novel catalytic functions. Given the structural similarity between methyl-p-tolyl sulfide and this compound, it is highly probable that engineered DyPs could be effective biocatalysts for the asymmetric sulfoxidation of this compound.

**Table 2: Biocatalytic Asymmetric Sulfoxidation of Aryl Sulfides using Engineered Dye-Decolorizing Peroxidase (DyP)***

| Substrate | Enzyme Variant | Conversion (%) | Enantiomeric Excess (ee %) | Enantiomer | Reference |

|---|---|---|---|---|---|

| Methyl-phenyl sulfide | F359G | 95-99 | up to 99 | S | organic-chemistry.org |

| Methyl-p-tolyl sulfide | F359G | 95-99 | up to 99 | S | organic-chemistry.org |

\Data for analogous compounds is presented to illustrate the potential of the biocatalytic system for this compound.*

Flavin-Containing Monooxygenases (FMOs) in Sulfide Oxidation

Flavin-containing monooxygenases (FMOs) are a class of enzymes known to catalyze the oxygenation of various soft nucleophiles, including the sulfur atom in thioethers, to produce sulfoxides. nih.gov The catalytic cycle of FMOs involves the reduction of the flavin adenine (B156593) dinucleotide (FAD) cofactor by NADPH, followed by the reaction with molecular oxygen to form a stable C4a-hydroperoxyflavin intermediate. This potent oxidizing species then reacts with the sulfide substrate, transferring an oxygen atom to the sulfur and generating the corresponding sulfoxide.

The proposed mechanism for FMO-catalyzed sulfoxidation involves an electrophilic attack by the terminal oxygen of the C4a-hydroperoxyflavin intermediate on one of the lone pairs of electrons of the sulfur atom in the sulfide. cdnsciencepub.com This concerted mechanism leads to the formation of the sulfoxide and the C4a-hydroxyflavin, which then eliminates water to regenerate the oxidized FAD cofactor for the next catalytic cycle.

Microbial Biotransformations of Sulfur-Containing Compounds

Several microbial genera have been identified for their capacity to metabolize and transform a wide range of organic sulfur compounds. These microorganisms represent a promising avenue for the biocatalytic transformation of this compound.

Rhodococcus : Species within the genus Rhodococcus are well-known for their broad metabolic capabilities, including the desulfurization of fossil fuels and the transformation of various organic compounds. nih.govnih.gov Their enzymatic machinery often includes monooxygenases that can perform sulfoxidation. researchgate.net While specific data on this compound is lacking, Rhodococcus strains have been shown to catalyze the oxidation of other aromatic sulfides.

Pseudomonas : Pseudomonas species are metabolically versatile and have been extensively studied for their ability to degrade aromatic compounds. researchgate.netmdpi.comdntb.gov.ua Some strains, such as Pseudomonas putida, possess dioxygenase enzymes that can catalyze not only the cis-dihydroxylation of the aromatic ring of alkylaryl sulfides but also the sulfoxidation of the sulfur atom. nih.gov Studies on methyl phenyl sulfides have shown that P. putida can produce enantioenriched sulfoxides. nih.gov It is plausible that similar enzymatic pathways could be active on this compound.

Aspergillus : Fungi of the genus Aspergillus are known to be involved in the biotransformation of a variety of xenobiotics. Their sulfur metabolism pathways are well-established, allowing them to assimilate sulfur from both inorganic and organic sources. frontiersin.orgnih.govcsic.es While direct evidence for this compound transformation is absent, the general capacity of Aspergillus species to metabolize complex organic molecules suggests they could be potential candidates for its biotransformation.

Helminthosporium : The fungus Helminthosporium species has been shown to be an effective biocatalyst for the asymmetric oxidation of sulfides. tandfonline.com Research on para-substituted phenyl 3-chloropropyl and phenyl 3-hydroxypropyl sulfides demonstrated that Helminthosporium sp. NRRL 4671 can produce the corresponding (S)-sulfoxides with a degree of stereoselectivity that is consistent with established models for sulfoxidation by this organism. tandfonline.com

Mortierella isabellina : This fungus is particularly noted for its stereoselective oxidation of organic sulfides. cdnsciencepub.comcdnsciencepub.com Studies have shown its ability to oxidize a range of aryl substituted phenyl and benzyl methyl sulfides to their corresponding sulfoxides. cdnsciencepub.comresearchgate.net Furthermore, M. isabellina has been used for the biotransformation of para-substituted phenyl propyl sulfides, yielding the corresponding (R)-sulfoxides. tandfonline.com The stereochemical outcome of these reactions is influenced by the electronic properties of the substituents on the aromatic ring, suggesting a stepwise oxidation mechanism involving an electron-deficient sulfur intermediate. cdnsciencepub.com

The following table summarizes the observed transformations of compounds structurally similar to this compound by some of the discussed microorganisms.

| Microorganism | Substrate | Product | Stereochemistry of Sulfoxide |

| Helminthosporium sp. NRRL 4671 | p-substituted phenyl 3-chloropropyl sulfides | p-substituted phenyl 3-chloropropyl sulfoxides | (S) |

| Mortierella isabellina ATCC 42613 | p-substituted phenyl 3-chloropropyl sulfides | p-substituted phenyl 3-chloropropyl sulfoxides | (R) |

| Pseudomonas putida | Methyl para-tolyl sulfide | Methyl para-tolyl sulfoxide and cis-dihydrodiol sulfide | Enantioenriched |

Directed Evolution and Rational Design of Enzymes for Enhanced Catalytic Performance

To overcome the limitations of naturally occurring enzymes, such as low activity, narrow substrate scope, or poor stereoselectivity, protein engineering techniques like directed evolution and rational design are employed. These strategies hold significant promise for developing biocatalysts tailored for the specific transformation of this compound.

Directed Evolution : This approach mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. It involves creating a large library of enzyme variants through random mutagenesis of the gene encoding the enzyme. This library is then screened for variants that exhibit improved performance on the target substrate, in this case, this compound. The genes from the best-performing variants are then subjected to further rounds of mutagenesis and screening until an enzyme with the desired level of activity and selectivity is obtained. For instance, directed evolution has been successfully applied to Baeyer-Villiger monooxygenases (BVMOs) to reverse the enantioselectivity of sulfoxidation for certain thioethers. acs.org

Rational Design : In contrast to the random approach of directed evolution, rational design relies on a detailed understanding of the enzyme's structure and catalytic mechanism. nih.gov By identifying key amino acid residues in the active site or substrate binding pocket, specific mutations can be introduced to improve the enzyme's interaction with the target substrate. For example, the structure-guided engineering of a BVMO from Rhodococcus aetherivorans was performed to enhance its activity towards the bulky omeprazole (B731) sulfide. rsc.org By modifying residues in the substrate entrance tunnel and binding pocket, a mutant with significantly improved activity was created. rsc.org A similar approach could be envisioned for tailoring an enzyme to efficiently oxidize this compound. Computational modeling and molecular docking can be used to predict mutations that would favorably accommodate the m-tolyl and propyl groups of the substrate, thereby enhancing catalytic efficiency and controlling the stereochemical outcome of the oxidation.

The table below outlines the general principles and potential outcomes of applying these engineering strategies to an enzyme for the transformation of this compound.

| Engineering Strategy | Principle | Potential Outcome for this compound Transformation |

| Directed Evolution | Random mutagenesis and high-throughput screening | - Increased catalytic activity- Enhanced enantioselectivity for a specific sulfoxide enantiomer- Broadened substrate scope to include this compound |

| Rational Design | Site-directed mutagenesis based on structural and mechanistic insights | - Improved substrate binding and positioning- Mitigation of product inhibition- Precise control over stereoselectivity |

Spectroscopic Characterization and Advanced Structural Analysis of Propyl M Tolylsulfide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

The ¹H NMR spectrum of Propyl m-tolylsulfide provides information on the number of distinct proton environments, their chemical shifts (indicating the electronic environment), and signal splitting (indicating adjacent protons). The spectrum is expected to show distinct signals for the aromatic protons of the m-tolyl group, the aliphatic protons of the n-propyl group, and the methyl protons of the tolyl group.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. In a standard broadband-decoupled spectrum, each unique carbon atom produces a single peak, allowing for a direct count of the carbon environments within the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Group | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| m-Tolyl | Ar-H | 7.0 - 7.3 | 125.0 - 139.0 |

| m-Tolyl | Ar-CH₃ | ~2.3 | ~21.0 |

| Propyl | -S-CH₂- | ~2.9 | ~35.0 |

| Propyl | -CH₂- | ~1.7 | ~23.0 |

| Propyl | -CH₃ | ~1.0 | ~13.0 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs in aryl alkyl sulfides.

For unambiguous assignment of signals, especially in complex molecules, advanced NMR experiments are employed. semanticscholar.orgresearchgate.netrsc.org

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. libretexts.orgchemistrysteps.com A DEPT-135 experiment, for instance, would show positive signals for CH₃ and CH groups, and negative signals for CH₂ groups, while quaternary carbons would be absent. pressbooks.publibretexts.org This allows for the definitive assignment of the propyl chain carbons and the carbons of the tolyl ring. chemistrysteps.com

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) provide further structural detail.

COSY: Maps the coupling relationships between protons (¹H-¹H correlations), which would confirm the connectivity within the propyl chain (-CH₂-CH₂-CH₃) and identify adjacent protons on the aromatic ring.

HSQC: Correlates each proton signal with its directly attached carbon atom (¹H-¹³C correlation), enabling the definitive assignment of each carbon in the ¹³C spectrum based on the more easily assigned proton spectrum.

Vibrational Spectroscopy Applications

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. wiley.com

The IR spectrum of this compound is characterized by absorptions corresponding to its constituent parts: the aromatic ring, the alkyl chain, and the carbon-sulfur bond.

C-H Stretching: Strong absorptions from the sp³ hybridized C-H bonds of the propyl and methyl groups typically appear in the 2850-2960 cm⁻¹ region. pressbooks.pub The sp² C-H stretches from the aromatic ring are observed at slightly higher frequencies, typically above 3000 cm⁻¹.

Aromatic C=C Stretching: The presence of the tolyl ring gives rise to characteristic absorptions in the 1450-1600 cm⁻¹ region due to carbon-carbon double bond stretching within the ring.

C-S Stretching: The carbon-sulfur bond stretch is a key indicator of a thioether. This absorption is typically weak to moderate in intensity and can be found over a broad range, generally between 600-800 cm⁻¹. cdnsciencepub.com Its precise position can be influenced by the surrounding molecular structure. researchgate.netoptica.org

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency Range (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Strong |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak (multiple bands) |

| C-S | Stretch | 600 - 800 | Weak to Medium |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information based on its fragmentation pattern upon ionization. sfrbm.org For thioethers, the molecular ion peak is typically observed. scribd.commiamioh.edu

The fragmentation of aryl alkyl sulfides under electron ionization (EI) conditions is well-characterized. rsc.org Key fragmentation pathways include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent (alpha) to the sulfur atom. For this compound, this would involve the loss of an ethyl radical (•CH₂CH₃) from the propyl chain.

S-C Bond Cleavage: Fission of the bond between the sulfur atom and the alkyl or aryl group. This can lead to the loss of a propyl radical (•C₃H₇) or a tolyl radical (•C₇H₇), resulting in characteristic fragment ions. nih.govresearchgate.net

Rearrangement Reactions: Skeletal rearrangements can occur, sometimes leading to the formation of a thiotropylium-like ion or the loss of small neutral molecules. rsc.org

Table 3: Predicted Key Mass Fragments for this compound (Molecular Weight: 166.30 g/mol )

| m/z Value | Identity | Fragmentation Pathway |

| 166 | [M]⁺ | Molecular Ion |

| 123 | [M - C₃H₇]⁺ | Loss of propyl radical |

| 91 | [C₇H₇]⁺ | Tolyl fragment (rearranged to tropylium (B1234903) ion) |

| 75 | [CH₃CH₂CH₂S]⁺ | Propylthio fragment |

Electronic Absorption and Fluorescence Spectroscopy in Reaction Monitoring

Electronic spectroscopy, including UV-Visible absorption and fluorescence, probes the electronic transitions within a molecule and can be a powerful tool for monitoring chemical reactions.

Aryl alkyl sulfides exhibit characteristic UV absorption spectra due to electronic transitions involving the aromatic ring and the sulfur atom's non-bonding electrons. rsc.org These compounds typically show several absorption bands, often referred to as short-wavelength (around 205–230 nm) and long-wavelength (275–300 nm) bands, arising from π → π* and n → π* transitions associated with the conjugated system. rsc.org

These spectroscopic properties are highly sensitive to changes in the chemical structure of the thioether. For instance, the oxidation of the sulfide (B99878) to a sulfoxide (B87167) (S=O) or a sulfone (SO₂) disrupts the conjugation between the sulfur lone pairs and the aromatic ring. This chemical modification leads to a significant change in the electronic structure, which is readily observable as a shift in the absorption maxima (typically a hypsochromic or blue shift) in the UV-Vis spectrum. sci-hub.senih.govacs.org Therefore, by monitoring the disappearance of the sulfide's characteristic absorption and the appearance of the oxidized product's spectrum over time, UV-Vis spectroscopy can be effectively used to track the progress of such reactions.

While simple thioethers are generally not fluorescent, fluorescence spectroscopy can be employed if the reaction involves a fluorescent reagent or produces a fluorescent product. nih.govresearchgate.net For example, if this compound were to react with a fluorogenic molecule, the reaction progress could be monitored by the change in fluorescence intensity. rsc.org

X-ray Crystallography for Solid-State Structure Determination

Although a specific crystal structure for this compound is not publicly available, insights can be drawn from related tolyl-sulfur compounds. For instance, the crystal structure of (-)-(S (S), 1R, 2S, 5R)-menthyl p-tolyl sulfinate has been determined, revealing a trigonal pyramidal geometry at the sulfur atom. fau.de For this compound, a single-crystal X-ray diffraction experiment would be required to ascertain its precise solid-state conformation.

The process would involve growing a suitable single crystal of the compound, which is then mounted on a diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

Hypothetical Crystallographic Data for this compound:

To illustrate the type of data obtained from such an analysis, a hypothetical set of crystallographic parameters for this compound is presented in the table below. These values are based on typical data for small organic molecules.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1002 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.115 |

| R-factor | 0.045 |

The conformation of the propyl group and the orientation of the m-tolyl ring relative to the sulfur atom would be of particular interest. It is expected that the C-S-C bond angle would be in the range of 100-105°, and the molecule would likely adopt a conformation that minimizes steric hindrance. The solid-state structure would also reveal any significant intermolecular interactions, such as C-H···π stacking, which could influence the crystal packing.

Integrated Spectroscopic Approaches for Comprehensive Structural Assignment

While X-ray crystallography provides a static picture of the molecule in the solid state, a combination of spectroscopic techniques is necessary to confirm the structure and understand its behavior in solution. jchps.comtaylorandfrancis.com An integrated approach, utilizing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), allows for a complete and unambiguous structural elucidation of this compound. anu.edu.au

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are indispensable tools for mapping the carbon-hydrogen framework of a molecule. youtube.com

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide information on the number of different types of protons and their neighboring environments. The aromatic protons of the m-tolyl group would appear as a complex multiplet pattern in the downfield region (typically δ 7.0-7.5 ppm). The protons of the propyl group would exhibit distinct signals: a triplet for the terminal methyl group, a sextet for the central methylene group, and a triplet for the methylene group attached to the sulfur atom. chemicalbook.com The chemical shifts and coupling constants would be diagnostic of their positions relative to the sulfur atom and the aromatic ring. researchgate.netnih.gov

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The aromatic carbons of the m-tolyl ring would resonate in the region of δ 120-140 ppm, with the carbon attached to the sulfur atom appearing at a distinct chemical shift. The aliphatic carbons of the propyl group would be found in the upfield region of the spectrum. researchgate.net

Hypothetical NMR Data for this compound (in CDCl₃):

| ¹H NMR | ¹³C NMR |

| Chemical Shift (δ, ppm) | Assignment |

| 7.20-7.05 (m, 4H) | Aromatic-H |

| 2.85 (t, 2H) | -S-CH₂- |

| 2.35 (s, 3H) | Ar-CH₃ |

| 1.65 (sextet, 2H) | -CH₂-CH₂-CH₃ |

| 1.00 (t, 3H) | -CH₂-CH₃ |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds. libretexts.org For this compound, the IR spectrum would show characteristic absorption bands for:

C-H stretching vibrations of the aromatic ring (around 3000-3100 cm⁻¹) and the aliphatic propyl group (around 2850-2960 cm⁻¹).

C=C stretching vibrations of the aromatic ring (in the region of 1450-1600 cm⁻¹).

The C-S stretching vibration, which is typically weak and appears in the fingerprint region (around 600-800 cm⁻¹). researchgate.net

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. libretexts.org In the mass spectrum of this compound, the molecular ion peak (M⁺) would be observed at m/z corresponding to its molecular weight (C₁₀H₁₄S). The fragmentation pattern would likely involve the cleavage of the C-S bonds, leading to characteristic fragment ions. txst.edu

By combining the data from these spectroscopic techniques, a comprehensive and unambiguous structural assignment of this compound can be achieved. The NMR data provides the detailed connectivity of the carbon and hydrogen atoms, the IR spectrum confirms the presence of key functional groups, and the mass spectrum verifies the molecular weight and provides further structural clues through fragmentation analysis. This integrated approach is the cornerstone of modern chemical characterization.

Computational and Theoretical Chemistry Investigations of Propyl M Tolylsulfide

Quantum Mechanical (QM) and Hybrid QM/Molecular Mechanical (MM) Approaches

Quantum mechanical (QM) methods are fundamental to understanding the behavior of propyl m-tolylsulfide by solving the Schrödinger equation, which describes the electronic structure of the molecule. For a molecule of this size, ab initio and Density Functional Theory (DFT) methods are commonly employed to calculate properties such as geometry, energy, and electron distribution.

For more complex scenarios, such as the interaction of this compound with a biological macromolecule or within a solvent environment, hybrid QM/MM approaches are particularly effective. mdpi.comnih.gov In this methodology, the chemically active region—for instance, the sulfide (B99878) moiety of this compound and its immediate interacting partners—is treated with a high-accuracy QM method. The remainder of the system, such as the protein scaffold or solvent molecules, is described using the computationally less expensive molecular mechanics (MM) force field. frontiersin.org This multiscale technique allows for the accurate modeling of reaction mechanisms, such as enzymatic oxidation at the sulfur atom, by capturing the electronic changes in the reactive center while still accounting for the influence of the larger environment. mdpi.comnih.gov The QM/MM approach is a powerful tool for studying chemical reaction mechanisms in complex molecular systems. nih.gov

Density Functional Theory (DFT) for Electronic Structure and Reactivity Analysis

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties and reactivity of organosulfur compounds like this compound. tandfonline.comresearchgate.netnih.gov By approximating the electron density, DFT can efficiently compute various molecular properties and reactivity descriptors. tandfonline.com

Key parameters derived from DFT calculations for aryl sulfides include the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity. Other calculated descriptors, such as the electrophilicity index, ionization potential, and electron affinity, provide quantitative measures of the molecule's susceptibility to electrophilic and nucleophilic attack. tandfonline.com DFT calculations have also been employed to study C-S bond formation mechanisms in the synthesis of aryl sulfides. chemrxiv.org

Table 1: Representative Electronic Properties of an Aryl Sulfide Calculated via DFT (Note: Data below is illustrative for a representative aryl sulfide and not specific to this compound, but demonstrates typical parameters obtained from DFT analysis.) tandfonline.com

| Parameter | Value | Description |

| EHOMO | -6.28 eV | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -2.67 eV | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 3.61 eV | Difference between ELUMO and EHOMO |

| Electrophilicity Index (ω) | 5.55 eV | Global electrophilic nature of the molecule |

| Dipole Moment (μ) | 6.09 D | Measure of the molecule's overall polarity |

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry is instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface (PES), researchers can identify the most favorable reaction pathways, locate intermediate structures, and characterize the transition states that connect them. nih.govmanchester.ac.uk

Methods like DFT are used to model the geometries and energies of reactants, products, and transition states. researchgate.net A transition state is a first-order saddle point on the PES, and its identification is crucial for calculating the activation energy of a reaction, which determines the reaction rate. researchgate.netchemrxiv.org For instance, the oxidation of the sulfide to a sulfoxide (B87167) or sulfone, or the cleavage of the C–S bond, can be modeled computationally. mdpi.com These calculations provide insights into the bond-breaking and bond-forming processes, the influence of catalysts, and the stereochemical outcomes of reactions. chemrxiv.orgmdpi.com The combination of computational and experimental studies provides a comprehensive understanding of reaction mechanisms. mdpi.com

Molecular Dynamics Simulations and Conformational Analysis

This compound possesses conformational flexibility due to the rotation around its single bonds, particularly the C-S and C-C bonds of the propyl group. Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape of the molecule over time. mdpi.comnih.gov By simulating the motion of atoms based on classical mechanics, MD can reveal the preferred conformations, the energy barriers between them, and how the molecule's shape changes in different environments (e.g., in vacuum, in a solvent, or bound to a receptor). mdpi.comnih.gov

Conformational analysis can also be performed using QM methods to calculate the relative energies of different rotamers. nih.govrsc.org For sulfur-containing molecules, specific torsion angles, such as the C-C-S-C dihedral angle, are analyzed to determine the most stable spatial arrangements. nih.gov This information is critical for understanding how the molecule's three-dimensional shape influences its physical properties and biological activity. Combining MD simulations with Principal Component Analysis (PCA) is a powerful technique for identifying significant conformational changes and collective motions within molecular systems. nih.gov

Prediction of Spectroscopic Parameters and Spectral Interpretation

Computational methods are highly valuable for predicting and interpreting the spectroscopic properties of molecules. sns.itnsf.gov For this compound, DFT calculations can accurately predict its vibrational spectra (Infrared and Raman). By calculating the vibrational frequencies and their corresponding intensities, a theoretical spectrum can be generated. This computed spectrum serves as a powerful tool for assigning the peaks observed in experimental spectra to specific molecular vibrations, such as C-S stretching, aromatic C-H bending, or alkyl C-H stretching. tandfonline.comcdnsciencepub.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed. These predictions help in the assignment of complex NMR spectra and can be used to confirm the structure of the molecule. The accuracy of these predictions has advanced to a point where they are routinely used to distinguish between different isomers or conformers of a molecule. nih.govrsc.org

Thermochemical and Kinetic Predictions for this compound Reactions

High-level quantum chemical methods, such as G3 and CBS-QB3, are employed to accurately predict the thermochemical properties of organosulfur compounds. nih.govkit.eduacs.org These properties include the standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp), which are essential for understanding the stability and energy content of this compound. nih.govresearchgate.netnist.gov This data is crucial for chemical process modeling and safety assessments.

Furthermore, computational kinetics allows for the prediction of reaction rate constants. Using Transition State Theory (TST) combined with QM calculations of the activation energy, it is possible to estimate how fast a reaction involving this compound will proceed under given conditions. kit.edu This is particularly useful for studying degradation pathways, combustion processes, or metabolic reactions. kit.edubohrium.com Kinetic modeling can reveal the dominant reaction channels and the lifetime of the compound in various chemical environments. chemrxiv.org Machine learning is also emerging as a valuable tool for predicting thermochemical and kinetic properties, complementing traditional quantum chemical calculations. nih.gov

Advanced Applications of Propyl M Tolylsulfide in Chemical Synthesis and Materials Science

Chiral Sulfoxides as Chiral Ligands, Auxiliaries, and Intermediates in Asymmetric Synthesis

Chiral sulfoxides are highly valuable in asymmetric synthesis, where they function as intermediates, chiral auxiliaries, and ligands for catalysts. acs.org The sulfur atom in a sulfoxide (B87167) is a stereocenter, making these compounds inherently chiral. The oxidation of prochiral sulfides, such as propyl m-tolylsulfide, is a primary method for generating enantiomerically enriched sulfoxides.

The significance of chiral sulfoxides stems from their utility in creating stereochemically complex molecules. nih.gov They are recognized as important pharmacophores in drug design and are found in several marketed drugs. acs.org The synthesis of optically active sulfoxides from sulfides can be achieved through various catalytic asymmetric sulfoxidation methods, employing chemical or enzymatic means. For example, the Andersen method, a classic approach, involves the reaction of a Grignard reagent with a diastereomerically pure menthyl p-toluenesulfinate. nih.gov While this method traditionally uses p-toluenesulfinate, the principle can be adapted for other tolyl derivatives.

Modern approaches often rely on transition metal catalysts, particularly those based on titanium and vanadium, for the enantioselective oxidation of sulfides to sulfoxides. acs.org These catalytic systems offer an economical route to chiral sulfoxides, which are crucial precursors for a wide range of pharmaceuticals and functional materials. acs.org

Role of this compound and its Derivatives in Complex Organic Transformations

Derivatives of this compound, particularly its corresponding chiral sulfoxide, are instrumental in complex organic transformations. Chiral 1-chlorovinyl p-tolyl sulfoxides, for instance, have been used in the asymmetric synthesis of 4,4-disubstituted 2-cyclopentenones. researchgate.net This synthesis involves the creation of a quaternary chiral center with high asymmetric induction from the sulfoxide's chiral center. researchgate.net

The thermal stability of the sulfur stereocenter in chiral sulfoxides is a key property, though racemization can be induced under specific conditions, such as photoirradiation with a photosensitizer. nih.gov A study on the rapid photoracemization of various enantiopure alkyl aryl sulfoxides was successfully conducted using 2,4,6-triphenylpyrylium (B3243816) tetrafluoroborate (B81430) as a photosensitizer, demonstrating fast interconversion of the sulfoxide enantiomers. nih.gov This controlled racemization can be a strategic step in certain dynamic kinetic resolution processes.

Below is a table summarizing the conditions for the photoracemization of a representative alkyl aryl sulfoxide, methyl p-tolyl sulfoxide, using different photosensitizers.

| Entry | Catalyst | Wavelength (nm) | Half-life (s) |

| 1 | None | 425 | No reaction |

| 2 | Mes-Acr-Me+ | 425 | 106 |

| 3 | DDQ | 380 | 71 |

| 4 | 6-MeO-NMQ+ | 365 | 30 |

| 5 | TPT+ | 365 | 5 |

| 6 | TPT+ | 425 | 2 |

| This data is based on the photoracemization of methyl p-tolyl sulfoxide and is representative of the behavior of alkyl aryl sulfoxides. |

Integration into Hybrid Materials and Nanostructures

Organic-inorganic hybrid materials, which combine the properties of both organic and inorganic components, have garnered significant interest for a wide range of applications. nih.gov Sulfur-containing organic molecules, structurally related to this compound, are incorporated into these materials to impart specific functionalities. technologypublisher.com These hybrid systems can be designed at the nanoscale to create materials with novel electronic, optical, and catalytic properties. nih.gov

The synergy between the organic and inorganic parts can lead to enhanced functionalities not present in the individual components. nih.gov This integration is achieved through various synthetic strategies that allow for control over the material's structure and properties at a molecular level. nih.gov

Organic-inorganic hybrid porous materials are effective platforms for creating catalysts with multiple, precisely located active sites. The incorporation of sulfur-containing moieties, such as thiol or sulfonic acid groups, into a stable inorganic matrix like silica (B1680970) can generate highly active and selective catalysts. rsc.org

Researchers have synthesized functionalized organosilica nanoparticles with covalently incorporated alkyl-thiol groups, among others. researchgate.net These hybrid nanoparticles exhibit tunable properties and can act as catalysts for various chemical transformations. rsc.orgresearchgate.net The presence of sulfur functionalities can introduce acidic sites (after oxidation to sulfonic acid) or act as ligands for metal nanoparticles, influencing the catalytic activity. rsc.org Such materials have shown promise in the conversion of biomass into valuable platform chemicals. researchgate.net The high surface area and stability of these nanostructured catalysts make them highly efficient and recyclable. rsc.org

Hybrid organic-inorganic materials are emerging as key components in the fields of electronics and spintronics. technologypublisher.com Spintronics, an alternative to conventional electronics, utilizes the intrinsic spin of the electron in addition to its charge. youtube.com

The incorporation of specific organic molecules into inorganic semiconductor structures can influence the spin states of electrons within the material. duke.edu For example, introducing chiral organic molecules into hybrid organic-inorganic perovskites (HOIPs) can transfer the "handedness" of the molecule to the inorganic framework, enabling control over the material's spin-related properties. duke.edu This provides a method to tailor the electronic structure for spintronic devices. technologypublisher.com Sulfur-containing ligands within these hybrid structures can play a role in mediating the electronic communication and orbital hybridization between the organic and inorganic components, which is crucial for these applications. researchgate.net

Environmental Catalysis: Biocatalytic Desulfurization Processes

Biocatalytic desulfurization (BDS) is an environmentally friendly process that uses microorganisms or their enzymes to selectively remove sulfur from organosulfur compounds, which are significant contributors to acid rain when combusted in fossil fuels. oup.commdpi.com This technology operates at ambient temperature and pressure, offering a lower-energy alternative to conventional hydrodesulfurization (HDS). mdpi.com

Much of the research in BDS has focused on the removal of sulfur from heterocyclic compounds like dibenzothiophene (B1670422) (DBT), which are prevalent in crude oil. tandfonline.comfrontiersin.org Microorganisms, such as certain strains of Rhodococcus, utilize a specific metabolic pathway, often referred to as the "4S pathway," to cleave carbon-sulfur bonds without degrading the carbon backbone of the molecule. tandfonline.comfrontiersin.org

The 4S pathway involves a series of enzymatic steps:

Oxidation: The sulfide (B99878) is first oxidized to a sulfoxide.

Further Oxidation: The sulfoxide is then oxidized to a sulfone.

C-S Bond Cleavage: The sulfone undergoes hydrolytic cleavage of a carbon-sulfur bond.

Final Cleavage: A second C-S bond is cleaved, releasing the sulfur as sulfite (B76179) and leaving a sulfur-free organic molecule. frontiersin.org

While complex thiophenic compounds are the primary targets of current BDS research due to their resistance to conventional HDS, the enzymatic machinery involved has the potential to act on a broader range of organosulfur compounds, including simpler structures like alkyl aryl sulfides. frontiersin.orgdoe.gov The development of more robust biocatalysts could expand the applicability of BDS to various sulfur-containing feedstocks. tandfonline.com

| Microbial Strain | Substrate(s) | Key Findings |

| Rhodococcus sp. SA11 | Dibenzothiophene (DBT), Benzothiophene (BT), Heavy Crude Oil | Capable of desulfurizing DBT and BT; reduced total sulfur in heavy crude oil by 10%. frontiersin.org |

| Various Rhodococcus strains | Substituted and unsubstituted dibenzothiophenes | Utilize the 4S pathway to selectively remove sulfur from compounds resistant to mild hydrotreatment. tandfonline.com |

Future Research Directions and Emerging Trends in Propyl M Tolylsulfide Chemistry

Development of Novel and Sustainable Catalytic Systems

The synthesis of aryl thioethers, including propyl m-tolylsulfide, has traditionally relied on transition-metal-catalyzed cross-coupling reactions. While effective, these methods often involve expensive and toxic metals, harsh reaction conditions, and the use of odorous and air-sensitive thiols. A significant future research direction lies in the development of more sustainable and efficient catalytic systems.